N-(1-benzylpiperidin-4-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include piperidine derivatives, benzyl halides, and pyrimidine derivatives. The synthesis may involve:
N-alkylation: Reacting piperidine with benzyl halides in the presence of a base to form N-benzylpiperidine.
Amidation: Coupling the N-benzylpiperidine with pyrimidine-2-carboxylic acid or its derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating ion channels to affect cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
- The presence of the pyrimidine ring in This compound may confer unique biological activities compared to other piperidine derivatives.
- Its specific substitution pattern may result in distinct pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C22H29N5O |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-pyrimidin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H29N5O/c28-21(19-7-15-27(16-8-19)22-23-11-4-12-24-22)25-20-9-13-26(14-10-20)17-18-5-2-1-3-6-18/h1-6,11-12,19-20H,7-10,13-17H2,(H,25,28) |
InChI Key |
QEBWPYPBUJSDCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.